molecular formula C6H9ClIN3 B11773499 3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Cat. No.: B11773499
M. Wt: 285.51 g/mol
InChI Key: WXZYRCOAKWSYSJ-UHFFFAOYSA-N
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Description

3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic compound with the molecular formula C6H8IN3·HCl It is a derivative of imidazo[1,5-a]pyrazine, characterized by the presence of an iodine atom at the 3-position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves the iodination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. One common method includes the reaction of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative .

Scientific Research Applications

3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of more complex molecules and for applications requiring specific interactions with biological targets .

Properties

Molecular Formula

C6H9ClIN3

Molecular Weight

285.51 g/mol

IUPAC Name

3-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

InChI

InChI=1S/C6H8IN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H

InChI Key

WXZYRCOAKWSYSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2I)CN1.Cl

Origin of Product

United States

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